molecular formula C9H4ClN3S B1456823 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile CAS No. 1053659-14-5

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile

Cat. No. B1456823
M. Wt: 221.67 g/mol
InChI Key: GTURXLWPXXDAIQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile is a compound that contains a thiadiazole ring. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Chemical Reactions Analysis

The chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen has been studied over the period from 1989 to the beginning of 2017 .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Komatsu et al. (1983) described the formation of 3,5-disubstituted 1,2,4-thiadiazoles, including chlorinated products derived from benzonitrile, through the reaction of sulfur dichloride with nitriles using a Lewis acid. This study provides insight into the synthesis processes involving compounds similar to 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile (Komatsu, Shibata, Ohshiro, & Agawa, 1983).

Biological Activity

  • Shukla and Srivastava (2008) explored the synthesis of amino-thiadiazoles starting from 1,2,3-benzotriazole and evaluated their antifungal and antibacterial activities. This research demonstrates the potential biological applications of thiadiazole derivatives (Shukla & Srivastava, 2008).

Photochemical Properties

  • Pavlik et al. (2003) investigated the photochemistry of phenyl-substituted 1,2,4-thiadiazoles, providing insights into the photoreactivity of similar compounds, which could be relevant for materials science and photodynamic applications (Pavlik, Changtong, & Tsefrikas, 2003).

Antioxidant Properties

  • Al-Haidari and Al-Tamimi (2021) reported on the synthesis of new thiadiazole derivatives and their effects on antioxidant activity. This indicates the potential of thiadiazole compounds, such as 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile, in antioxidant applications (Al-Haidari & Al-Tamimi, 2021).

Fungicidal Activity

  • Fan et al. (2010) explored the synthesis and potential fungicidal activity of thiadiazole-containing triazolo-thiadiazoles, suggesting the utility of thiadiazole derivatives in agricultural applications (Fan et al., 2010).

Electrochemical Properties

properties

IUPAC Name

3-(5-chloro-1,2,4-thiadiazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S/c10-9-12-8(13-14-9)7-3-1-2-6(4-7)5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTURXLWPXXDAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NSC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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